

An In-Depth Technical Guide to the Chromophore of Disperse Red 86

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Compound of Interest

Compound Name: *Disperse red 86*

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Introduction

Disperse Red 86 is a synthetic dye belonging to the anthraquinone class of colorants. Its chromophoric system is based on the 9,10-anthraquinone core, a tricyclic aromatic ketone. The color and properties of **Disperse Red 86** are determined by the specific auxochromic and functional groups attached to this core structure. This technical guide provides a comprehensive overview of the chromophore of **Disperse Red 86**, including its chemical structure, physicochemical properties, synthesis, and available toxicological information. Detailed experimental protocols for its synthesis and characterization are also provided, along with visualizations of key processes.

Chemical and Physicochemical Properties

The fundamental properties of **Disperse Red 86** are summarized below.

Property	Value	Reference
IUPAC Name	N-(4-amino-3-methoxy-9,10-dioxoanthracen-1-yl)-4-methylbenzenesulfonamide	[1]
CAS Number	81-68-5	
C.I. Name	Disperse Red 86	
C.I. Number	62175	[2]
Molecular Formula	C ₂₂ H ₁₈ N ₂ O ₅ S	
Molecular Weight	422.45 g/mol	[3]
Appearance	Red to peach-pink powder	[4]
LogP	4.13 - 4.89	[3] [5]

The Chromophore of Disperse Red 86

The core of the **Disperse Red 86** chromophore is the anthraquinone skeleton. The vibrant color of this dye arises from the extended π -conjugated system of the anthraquinone core, which is further modulated by the presence of electron-donating (auxochromic) groups. In **Disperse Red 86**, these are an amino (-NH₂) group and a methoxy (-OCH₃) group, and an electron-withdrawing p-tolylsulfonamido group. This combination of substituents creates a "push-pull" electronic effect, which shifts the absorption of light to the visible region, resulting in its characteristic red color.

Synthesis of Disperse Red 86

The synthesis of **Disperse Red 86** is a two-step process that begins with the condensation of 1-amino-4-bromo-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid (bromamine acid) with p-toluenesulfonamide, followed by a methoxylation reaction.[\[3\]](#)

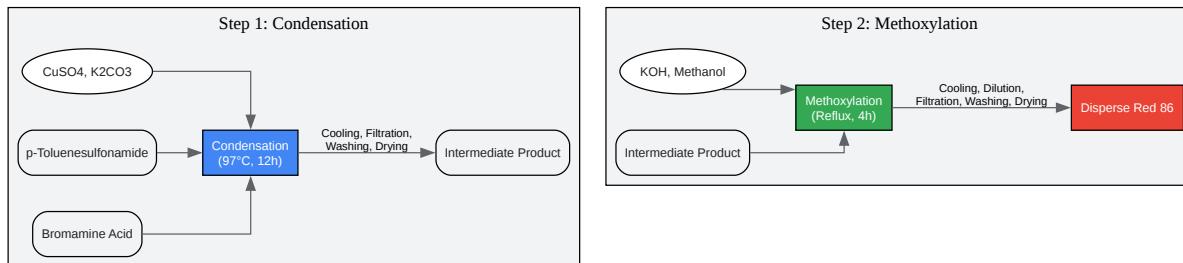
Experimental Protocol: Synthesis of Disperse Red 86

Step 1: Condensation Reaction[\[3\]](#)

- In a reaction vessel, combine 10 kg of bromamine acid (100%), 5 kg of p-toluenesulfonamide ($\geq 98\%$ purity), 0.35 kg of copper sulfate ($\geq 98\%$ purity), and 1.87 kg of potassium carbonate (99% purity).
- Heat the mixture to 97 ± 1 °C and maintain this temperature for 12 hours with continuous stirring.
- After the reaction is complete, cool the mixture to 30 °C.
- Filter the solid product and wash the filter cake with a 2% salt water solution until the filtrate is neutral.
- Dry the resulting condensation product. This yields approximately 13 kg of the intermediate.

Step 2: Methoxylation Reaction[3]

- In a separate reaction vessel, add 15 kg of the dried condensation product from Step 1, 35.6 kg of potassium hydroxide, and 71.5 kg of industrial-grade methanol.
- Heat the mixture to 87-89 °C and reflux for 4 hours.
- Cool the reaction mixture to 30 °C.
- Dilute the mixture with 100 kg of water.
- Filter the precipitate and wash it with hot water (80 °C) until the washings are neutral.
- Dry the final product to obtain approximately 11 kg of **Disperse Red 86**.



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Caption: Synthesis workflow for **Disperse Red 86**.

Spectroscopic Characterization

While specific quantitative spectroscopic data for **Disperse Red 86** is not readily available in the reviewed literature, this section provides general experimental protocols for its characterization using UV-Vis, FT-IR, and NMR spectroscopy. The expected spectral features are based on the known structure of the molecule and data for similar anthraquinone dyes.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to determine the maximum absorption wavelength (λ_{max}) of the dye, which is responsible for its color.

Experimental Protocol: UV-Vis Analysis

- Solvent Selection: Choose a suitable spectroscopic grade solvent in which **Disperse Red 86** is soluble, such as ethanol, acetone, or dimethylformamide (DMF).
- Preparation of Stock Solution: Accurately weigh a small amount of **Disperse Red 86** and dissolve it in the chosen solvent to prepare a stock solution of known concentration (e.g., 100 $\mu\text{g/mL}$).

- Preparation of Working Solutions: Prepare a series of dilutions from the stock solution to obtain concentrations that will give absorbance readings in the optimal range of the spectrophotometer (typically 0.1 to 1.0 AU).
- Spectrophotometer Setup: Use a calibrated UV-Vis spectrophotometer. Use the chosen solvent as a blank to zero the instrument.
- Measurement: Record the absorbance spectra of the working solutions over a wavelength range of at least 200-800 nm.
- Data Analysis: Identify the wavelength of maximum absorbance (λ_{max}). If the path length of the cuvette is known (typically 1 cm), the molar extinction coefficient (ϵ) can be calculated using the Beer-Lambert law ($A = \epsilon cl$), where A is the absorbance at λ_{max} , c is the molar concentration, and l is the path length.

Spectroscopic Parameter	Expected Value Range
λ_{max} (in organic solvents)	450 - 550 nm
Molar Extinction Coefficient (ϵ)	10,000 - 20,000 L·mol ⁻¹ ·cm ⁻¹

Note: The expected values are based on typical data for red anthraquinone dyes.^[6] Actual values for **Disperse Red 86** may vary.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the **Disperse Red 86** molecule.

Experimental Protocol: FT-IR Analysis

- Sample Preparation: Prepare the sample as a KBr (potassium bromide) pellet. Mix a small amount of dry **Disperse Red 86** with dry KBr powder and press the mixture into a thin, transparent pellet. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used with the neat powder.
- Instrument Setup: Use a calibrated FT-IR spectrometer.

- Background Scan: Perform a background scan with an empty sample compartment or a blank KBr pellet.
- Sample Scan: Place the sample in the spectrometer and record the infrared spectrum, typically in the range of 4000 to 400 cm^{-1} .
- Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups in the molecule.

Wavenumber (cm^{-1})	Assignment
3400 - 3300	N-H stretching (amino group)
3100 - 3000	C-H stretching (aromatic)
2950 - 2850	C-H stretching (methyl and methoxy groups)
1670 - 1630	C=O stretching (quinone)
1600 - 1450	C=C stretching (aromatic rings)
1350 - 1300 and 1170 - 1150	S=O stretching (sulfonamide)
1250 - 1200	C-O stretching (methoxy group)
1180 - 1140	C-N stretching

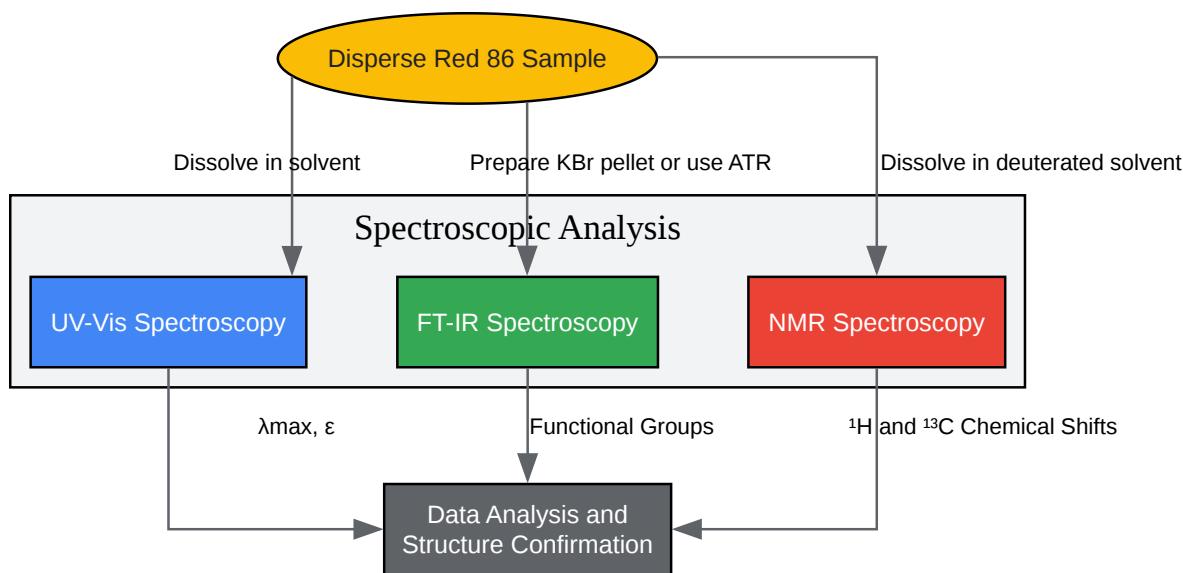
Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H and ^{13}C NMR spectroscopy are used to elucidate the detailed molecular structure of **Disperse Red 86** by providing information about the chemical environment of the hydrogen and carbon atoms, respectively.

Experimental Protocol: NMR Analysis

- Solvent Selection: Dissolve a sufficient amount of **Disperse Red 86** in a suitable deuterated solvent, such as deuterated chloroform (CDCl_3) or deuterated dimethyl sulfoxide (DMSO-d_6).
- Sample Preparation: Prepare the NMR sample in a standard 5 mm NMR tube.
- Instrument Setup: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

- Data Acquisition: Acquire the ^1H and ^{13}C NMR spectra according to standard instrument procedures.
- Data Processing and Analysis: Process the raw data (Fourier transformation, phasing, and baseline correction) and interpret the chemical shifts, integration (for ^1H), and coupling patterns to assign the signals to the respective nuclei in the molecule.



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Caption: Workflow for the spectroscopic characterization of **Disperse Red 86**.

Toxicological Information and Biological Activity

The toxicological profile of **Disperse Red 86** is not extensively documented in publicly available literature. However, as a member of the anthraquinone and disperse dye classes, some general toxicological concerns can be noted. Some disperse dyes have been shown to have allergenic potential, causing contact dermatitis.^[7] There is also a broader concern about the potential for some dyes and their degradation products to have mutagenic or carcinogenic effects.^[7]

One database lists **Disperse Red 86** as a potential endocrine-disrupting compound, although specific studies on its mechanism of action in this regard are lacking.^[1] The biodegradation of anthraquinone dyes can be a complex process, and the resulting metabolites may also have

toxicological implications.^{[8][9]} Further research is needed to fully elucidate the toxicological and biological activity of **Disperse Red 86**.

Conclusion

Disperse Red 86 is an anthraquinone-based dye with a well-defined chemical structure that dictates its color and properties. While its primary application is in the textile industry, an understanding of its chromophore is essential for researchers in materials science and toxicology. This guide has provided a comprehensive overview of the available information on **Disperse Red 86**, including its synthesis and characterization. The provided experimental protocols offer a starting point for further investigation into the properties and potential applications or biological effects of this compound. Further research is warranted to fill the gaps in the quantitative spectroscopic data and to fully assess its toxicological profile.

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